molecular formula C20H9Br2HgNa2O6 B087015 Merbromin CAS No. 129-16-8

Merbromin

Cat. No.: B087015
CAS No.: 129-16-8
M. Wt: 751.7 g/mol
InChI Key: KQSRXDXJGUJRKE-UHFFFAOYSA-L
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Description

Merbromin, also known as this compound, is an organomercuric disodium salt compound. It is widely recognized for its use as a topical antiseptic for minor cuts and scrapes. The compound is known for its distinctive red color, which stains the skin upon application. This compound was one of the first antiseptics containing mercury, a chemical element that disinfects by disrupting the metabolism of microorganisms .

Preparation Methods

Merbromin is synthesized by combining dibromofluorescein with mercuric acetate and sodium hydroxideThe final product is a disodium salt of dibromohydroxymercurifluorescein . Industrial production methods typically involve the same synthetic route but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Merbromin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under certain conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can occur, especially in the presence of reducing agents, altering the oxidation state of mercury.

    Substitution: this compound can undergo substitution reactions where the bromine atoms or other functional groups are replaced by different atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.

Scientific Research Applications

Merbromin has been used in various scientific research applications, including:

Comparison with Similar Compounds

Merbromin is often compared with other mercury-containing antiseptics, such as:

This compound’s uniqueness lies in its dual role as both an antiseptic and a biological dye, making it valuable in both medical and research settings.

Properties

CAS No.

129-16-8

Molecular Formula

C20H9Br2HgNa2O6

Molecular Weight

751.7 g/mol

IUPAC Name

disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury;hydrate

InChI

InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,24H,(H,25,26);;;;1H2/q;;2*+1;/p-2

InChI Key

KQSRXDXJGUJRKE-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+]

Key on ui other cas no.

129-16-8

physical_description

Iridescent green, odorless solid. Soluble in water;  [Hawley] Deep green solid;  [MSDSonline]

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

solubility

In ethyleneglycol monomethyl ether, 9 mg/ml;  in ethanol, 10 mg/ml, 25 °C.
In water, 20 mg/ml, 25 °C.

Synonyms

Merbromin
Merbromine
Mercurochrome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of mercurochrome?

A1: Mercurochrome has the molecular formula C20H8Br2HgNa2O6 and a molecular weight of 750.63 g/mol. []

Q2: How does mercurochrome interact with its target and what are the downstream effects?

A2: Mercurochrome's mechanism of action is not fully understood, but research suggests it involves binding to thiol groups of proteins in microorganisms. [] This interaction can inhibit enzymatic activity and disrupt cellular processes, ultimately leading to microbial death.

Q3: Are there spectroscopic data available for mercurochrome?

A3: Yes, mercurochrome exhibits a red shift in its absorption maximum when interacting with certain enzymes, indicating changes in its electronic environment. [] This spectral shift is similar to that observed when mercurochrome is dissolved in non-polar solvents. Additionally, fluorescence quenching of mercurochrome has been used to detect beta-lactam antibiotics. []

Q4: What is known about the stability of mercurochrome solutions?

A4: Mercurochrome solutions can be contaminated by bacteria, highlighting the importance of proper storage and handling. [] Studies have shown contamination of both mercurochrome and chlorhexidine-cetrimide solutions in hospital settings.

Q5: Does mercurochrome exhibit any catalytic properties?

A5: While mercurochrome is primarily known for its antiseptic properties, no studies in the provided research specifically address its potential catalytic applications.

Q6: Has computational chemistry been used to study mercurochrome?

A6: None of the provided research articles mention the use of computational chemistry techniques to study mercurochrome.

Q7: What is known about the absorption, distribution, metabolism, and excretion of mercurochrome?

A10: Research indicates that mercurochrome can be absorbed systemically following topical application, particularly in neonates. [, ] High organ mercury levels have been reported in infants treated with mercurochrome for omphalocele, highlighting the risk of toxicity. []

Q8: How effective is mercurochrome in treating fungal keratitis?

A11: Studies show that staining corneal scraping specimens with a 2% mercurochrome solution can effectively diagnose fungal keratitis. [] This method demonstrates higher sensitivity, specificity, and accuracy compared to KOH-based smear techniques.

Q9: What is the efficacy of mercurochrome in managing large exomphalos?

A12: While historically used, the topical application of mercurochrome for large exomphalos has shown potential for systemic absorption and mercury poisoning in neonates. [] Careful monitoring of blood and urine mercury levels is crucial if used in this context.

Q10: What are the potential toxicological effects of mercurochrome?

A14: Mercurochrome's mercury content raises concerns about its safety profile. [] Systemic absorption can lead to mercury poisoning, particularly in neonates. Symptoms may include skin peeling, edema, fever, and organ damage. [, ]

Q11: Are there any known biomarkers for monitoring mercurochrome toxicity?

A15: Monitoring blood and urine mercury levels is crucial for assessing potential mercurochrome toxicity. [] Elevated levels indicate systemic absorption and potential for organ damage.

Q12: What is the environmental impact of mercurochrome disposal?

A17: As an organomercuric compound, improper disposal of mercurochrome can contribute to environmental mercury pollution. [] Specific guidelines for environmentally responsible disposal should be followed.

Q13: Can mercurochrome elicit immunological responses?

A20: Research suggests that mercurochrome can act as a contact allergen, causing allergic contact dermatitis in some individuals. [, , , ] Patch testing can be used to diagnose mercurochrome allergy.

Q14: Does mercurochrome interact with drug transporters or metabolizing enzymes?

A14: The provided research does not provide details on interactions between mercurochrome and drug transporters or metabolizing enzymes.

Q15: What is known about the biocompatibility and biodegradability of mercurochrome?

A15: While mercurochrome was historically used as a topical antiseptic, its biocompatibility and biodegradability are not extensively discussed in the provided research.

Q16: What are the alternative antiseptics to mercurochrome?

A23: The research mentions several alternative antiseptics, including povidone-iodine (Betadine), silver sulfadiazine (Silvadene), and chlorhexidine-cetrimide. [, , ]

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